Aflatoxin G1

Overview

Description

Aflatoxin G1 is one type of aflatoxins occurring in nature. It is produced by molds, such as Aspergillus flavus and Aspergillus parasiticus . Aflatoxins are hepatogenic, teratogenic, immunosuppressive, and carcinogenic fungal metabolites found in feeds, nuts, wine-grapes, spices, and other grain crops .

Synthesis Analysis

The principal enzymatic reactions occurring during AFB1 production involve various intermediates in the biosynthesis of AFB1 as well as the genes present in the aflatoxin gene cluster responsible for encoding the enzymes for their synthesis .

Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .

Chemical Reactions Analysis

Aflatoxins, including this compound, can be detected and quantified using various methods such as solid phase microextraction coupled with HPLC and a post-column photochemical derivatization to improve the fluorescence of analytes and fluorescence detection .

Physical And Chemical Properties Analysis

This compound is a type of aflatoxins occurring in nature. It is produced by molds, such as Aspergillus flavus and Aspergillus parasiticus . More detailed physical and chemical properties can be found in various databases and scientific literature .

Scientific Research Applications

Metabolism and Toxicity in Aquatic Species : Aflatoxins, including AFG1, have been studied for their effects on aquatic species. They are known to significantly impact fish farming, causing high mortality and a decline in fish stock quality due to their toxicity. Comparative analysis of AFG1 metabolism across different species has been a focus of research (Santacroce et al., 2008).

Neurotoxic Effects in Mammals : In a study involving male rats, exposure to AFG1 altered the expression of certain brain-related genes (BDNF and GFAP), caused histopathological changes in brain tissue, and led to oxidative stress, indicating the potential for neurological damage (Zamir-Nasta et al., 2022).

Cancer Research and Biomarkers : The role of AFG1 in liver cancer has been extensively studied, with a focus on biomarkers and molecular epidemiology. This research has provided insights into the progression of aflatoxin-induced health effects, including cancer, and has informed preventive interventions (Groopman & Kensler, 2005).

Biosensor Development for Detection : Biosensor-based screening methods have been developed for the detection of aflatoxins, including AFG1. This innovative approach provides a rapid and cost-effective method for detecting aflatoxin contamination in food products (Cuccioloni et al., 2008).

Detoxification Studies : Research has been conducted on the detoxification of AFG1 using Bacillus subtilis, showing potential for industrial applications in reducing aflatoxin contamination in food (Gao et al., 2011).

Chemopreventive Strategies : Studies have explored the use of compounds like triterpenoids for preventing AFB1-induced liver cancer, indicating potential applications of AFG1 research in developing cancer prevention strategies (Johnson et al., 2014).

Synthesis and Stability of Aflatoxin Derivatives : Research into the synthesis and stability of AFG1 derivatives, like AFG1-lysine, supports the development of analytical methods for aflatoxin exposure studies (Renaud et al., 2022).

Mechanism of Action

Target of Action

Aflatoxin G1 (AFG1), a member of the aflatoxin family, is a potent carcinogen that primarily targets the liver . It can also cause DNA damage in alveolar type II (AT-II) cells and induce lung adenocarcinoma . The compound’s primary targets are genomic DNA and other functional macromolecules .

Mode of Action

AFG1 interacts with its targets through both covalent and noncovalent interactions . The reactive form of AFG1, known as aflatoxin-8,9-epoxide, is involved in these interactions . This epoxide form can bind to DNA, causing genotoxicity, and to proteins, disrupting normal cellular functions and inhibiting protein, DNA, and RNA synthesis .

Biochemical Pathways

The biochemical pathways affected by AFG1 involve the formation of a reactive epoxide derivative. This derivative can undergo several pathways:

- Conjugation with glutathione (GSH), catalyzed by Glutathione-S-Transferase (GST), leading to excretion as AFB-marcapturate .

- Enzymatic and non-enzymatic conversion into AFB1-8,9-dihydroxydiol, which can be further converted into the dialdehyde form .

- Binding to other macromolecules like proteins or RNA .

Pharmacokinetics

The liver is the primary organ for the metabolism of AFG1 . Key enzymes such as CYP1A2 and 3A4 in the human liver mediate the activation of AFG1 to produce cytotoxic and DNA-reactive intermediates . The rate of AFG1-8,9-epoxide formation and its conjugation with glutathione are key parameters in interspecies and interindividual differences in sensitivity to the toxic effect of AFG1 .

Result of Action

The molecular and cellular effects of AFG1’s action include genotoxicity, immunotoxicity, and acute intoxication . It can cause DNA damage, leading to mutations and potentially enhancing genotoxicity . The compound can also cause pathological lesions in various organs, including the liver, spleen, lymph node, kidney, uterus, heart, and lungs .

Action Environment

The action, efficacy, and stability of AFG1 are influenced by various environmental factors. These include temperature, humidity, water or heat stress, soil conditions, mechanical injury on food commodity, and insect and rodent infestations . AFG1 is produced by Aspergillus flavus and Aspergillus parasiticus, which can grow over a wide range of temperatures (12 to 48°C), with an optimum for growth at 37°C . The fungus can increase its population even under many stressful conditions .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Aflatoxin G1 interacts with various enzymes, proteins, and other biomolecules. The reactive form of this compound, Aflatoxin B1-8,9-exo-epoxide, binds to DNA and albumin in blood serum, causing DNA damage . This form can either bind to liver proteins, resulting in acute aflatoxicosis, or to DNA, causing hepatocellular carcinoma .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The reactive aflatoxin-8, 9-epoxide can affect the mitotic (M) phase, growth process (G1 and G2 phase) and DNA synthesis (S phase) in the cell cycle by disrupting the various check points that regulate the cell cycle development and proliferation leading to deregulation of the cell and hence cancer development .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to macromolecules like proteins or RNA, causing dysregulation of normal cellular functions and inhibition of proteins, DNA and RNA synthesis . It also undergoes enzymatic and non-enzymatic conversion in AFB1-8,9-dihydroxydiol, that can be further converted in the dialdehyde form .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that AF production was highest in solid media at 28 °C and 37 °C and in liquid media at 28 °C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High concentrations of aflatoxins are most often found in nutritive seeds such as maize, nuts and cereal grains in Africa and rice in China and Southeast Asia . The allowed limits for AFB1 presence in feed for pigs are 20 µg/kg for feed materials, 10 µg/kg for complementary and complete feed materials, 20 µg/kg compound feed for pigs, and 5 µg/kg compound feed for piglets .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to an epoxide in the liver that binds to macromolecules, including nucleic acids . This epoxide form is also involved in other pathways: conjugation with glutathione (GSH) catalysed by Glutathione-S-Transferase (GST) with subsequent excretion as AFB-marcapturate .

Subcellular Localization

Some studies suggest that aflatoxin biosynthesis and export is mediated by vesicles and endosomes

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Aflatoxin G1 involves multiple steps, including protection and deprotection of functional groups, oxidation, reduction, and cyclization reactions. The overall strategy is to assemble the carbon skeleton of the molecule and then introduce the necessary functional groups.", "Starting Materials": [ "4-methyl-6-nitrophenol", "3-methylbut-2-en-1-ol", "2,3-dimethyl-1,4-naphthoquinone", "2-bromo-1,3-butadiene", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide", "potassium tert-butoxide", "magnesium", "iodine", "methyl vinyl ketone", "sodium methoxide" ], "Reaction": [ "Protection of the hydroxyl group of 4-methyl-6-nitrophenol with tert-butyldimethylsilyl chloride in the presence of imidazole", "Reduction of the nitro group to an amino group using sodium borohydride", "Protection of the amino group with tert-butyloxycarbonyl chloride", "Reduction of the ketone group of 2,3-dimethyl-1,4-naphthoquinone to a hydroxyl group using sodium borohydride", "Alkylation of the hydroxyl group with 2-bromo-1,3-butadiene", "Deprotection of the amino group with trifluoroacetic acid", "Cyclization of the resulting diene with iodine and magnesium to form a dihydrofuran ring", "Oxidation of the alcohol group with methyl vinyl ketone and sodium methoxide", "Deprotection of the hydroxyl group with acetic acid and sodium hydroxide", "Alkylation of the resulting phenol with methyl iodide using potassium tert-butoxide as a base" ] } | |

| 1165-39-5 | |

Molecular Formula |

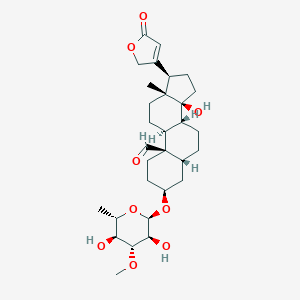

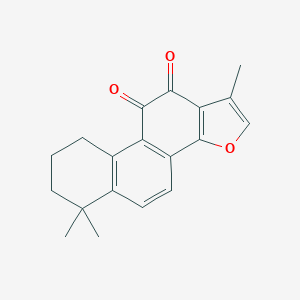

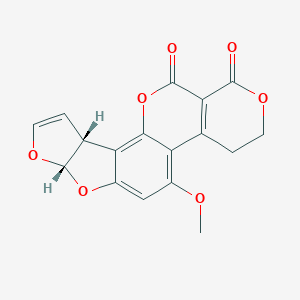

C17H12O7 |

Molecular Weight |

328.27 g/mol |

IUPAC Name |

(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione |

InChI |

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1 |

InChI Key |

XWIYFDMXXLINPU-WNWIJWBNSA-N |

Isomeric SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |

SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 |

Canonical SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 |

Color/Form |

Crystals ... exhibits green fluorescence |

melting_point |

245 °C |

| 1165-39-5 | |

physical_description |

Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline] |

Pictograms |

Acute Toxic; Health Hazard |

shelf_life |

Aflatoxins B1, B2, G1, & G2 in water or chloroform solutions or in solid films were decomposed by UV irridiation. |

solubility |

Aflatoxins ... are soluble in methanol, acetone, and chloroform, but only slightly soluble in water and hydrocarbon solvents. Very slightly soluble in water ... ; insoluble in non-polar solvents; freely soluble in moderately polar organic solvents (e.g. chloroform and methanol) and especially in dimethyl sulfoxide |

synonyms |

(7aR,10aS)-3,4,7a,10a-Tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione |

vapor_pressure |

5.86X10-11 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Aflatoxin G1 (AFG1), like other aflatoxins, primarily targets DNA. It intercalates between DNA base pairs, particularly favoring B-DNA structures [, ]. This intercalation, while weaker than Aflatoxin B1, can still disrupt DNA replication and transcription [, ]. AFG1 requires metabolic activation to form the reactive 9,10-epoxide, which then forms adducts primarily with the N7 position of guanine [, ]. These adducts can lead to mutations, DNA strand breaks, and ultimately contribute to the development of liver cancer [, ].

A: Yes, AFG1 exposure has been linked to altered metabolic activities in plants. Studies show that AFG1 exposure can reduce chlorophyll content, disrupt protein synthesis, and affect lipid metabolism in various plant species [, ].

A: Yes, studies using human blood lymphocytes have shown that AFG1 can induce apoptosis in a dose- and time-dependent manner [].

ANone: this compound has a molecular formula of C17H12O7 and a molecular weight of 328.28 g/mol.

A: While both share a coumarin moiety, AFG1 possesses a delta-lactone ring fused to it, while AFB1 has a cyclopentenone ring []. This structural difference contributes to the weaker DNA binding affinity of AFG1 compared to AFB1 [].

A: Research suggests that certain materials can remove AFG1 from solutions. For instance, a study demonstrated that free DNA could efficiently remove AFG1 through intercalation, with a removal efficiency of 93.73% when combined with magnetic beads separation []. Another study showed that a calix[4]arene-functionalized graphene oxide/polydopamine-coated cellulose acetate adsorbent could effectively pre-concentrate AFG1 from corn samples [].

A: No, a study showed that while Prototheca zopfii could effectively remove Kepone from an aqueous solution, it did not bioaccumulate AFG1 [].

A: Yes, temperature significantly influences the production of AFG1 in Aspergillus parasiticus. Cycling temperatures between 35°C and 15°C favored AFG1 production compared to other cycling regimes []. This suggests that the enzymes responsible for AFG1 biosynthesis in A. parasiticus might have different optimal temperatures [].

ANone: this compound itself is not known to possess catalytic properties. It is a mycotoxin, not a catalyst. Research primarily focuses on its toxicological properties and methods for detection and removal from food and feed.

A: While computational studies specifically focusing on AFG1 are limited within the provided research papers, the use of techniques like NMR to analyze AFG1-DNA interactions suggests the potential application of computational chemistry in understanding its molecular mechanisms [].

A: The presence of a delta-lactone ring in AFG1, as opposed to the cyclopentenone ring in AFB1, makes AFG1 less planar and reduces its DNA binding affinity []. This structural difference also affects the biological activity of their respective epoxides [].

A: Yes, although both AFG1 and AFB1 form guanine N7 adducts, the adducts formed by AFG1 9,10-epoxide are less efficient at inducing various genetic responses compared to those formed by AFB1 8,9-epoxide []. This suggests that structural differences in the adducts themselves contribute to their differing biological activities [].

A: this compound, along with other aflatoxins, is tightly regulated in food and feed worldwide due to its carcinogenic properties. While specific regulations vary between countries and regions, they generally set maximum limits for aflatoxin contamination in various commodities. For instance, the European Commission (EC) has set maximum levels for aflatoxins in different food and feed products [].

A: A toxicokinetic study in broiler chickens showed significant differences in the absorption of AFG1 depending on the route of administration. Oral bioavailability of AFG1 was significantly lower than its intravenous bioavailability, suggesting that absorption from the gastrointestinal tract is incomplete [].

A: In broiler chickens, no phase I or phase II metabolites of AFG1 were detected after either intravenous or oral administration []. This suggests that the compound may be eliminated from the body unchanged or by a pathway not detected in the study.

ANone: this compound is not a therapeutic agent; therefore, "efficacy" in this context is not applicable. Research focuses on understanding its toxicity and carcinogenicity using both in vitro and in vivo models.

A: Studies have utilized various in vitro systems, including human blood lymphocytes and bacterial systems like Salmonella typhimurium, to investigate the genotoxic and cytotoxic effects of AFG1 [, ]. These systems allow researchers to study the molecular mechanisms of AFG1 toxicity at a cellular level.

A: Yes, rats and broiler chickens have been used as animal models to study AFG1 toxicity [, ]. In rats, chronic exposure to AFG1 through drinking water led to the development of liver and kidney tumors, demonstrating its carcinogenic potential [].

A: While generally considered less toxic than Aflatoxin B1, AFG1 is still a potent carcinogen. Animal studies have shown that chronic exposure to AFG1 can induce liver and kidney tumors [, ].

A: Long-term exposure to even low levels of AFG1 can increase the risk of liver cancer []. This is primarily attributed to its ability to damage DNA and interfere with cellular processes [].

ANone: this compound is not a drug candidate, so drug delivery and targeting strategies are not applicable. Research primarily focuses on preventing AFG1 formation and reducing exposure.

A: One method to assess chronic human exposure to AFG1 is by measuring the levels of AFG1-lysine adducts in serum albumin []. This biomarker provides an indication of long-term exposure to the toxin.

ANone: Several analytical techniques are used for AFG1 detection and quantification, including:

A: The development of stable isotope dilution analysis (SIDA) using LC-MS/MS has significantly improved the accuracy and reliability of AFG1 quantification in food samples []. This method utilizes isotopically labeled AFG1 standards, allowing for correction of matrix effects and improving measurement precision [].

ANone: The provided research primarily focuses on AFG1 contamination in food and feed and its impact on human health. Information on its environmental impact and degradation pathways is limited within these studies.

ANone: Specific studies on the dissolution and solubility of AFG1 are not included in the provided research papers.

A: Validation of analytical methods for AFG1 quantification is crucial to ensure accuracy and reliability. Studies employing techniques like HPLC-FLD or LC-MS/MS typically report parameters such as linearity, recovery, precision (RSD), limit of detection (LOD), and limit of quantification (LOQ) to demonstrate method validity [, ].

A: Quality control and assurance are paramount in managing AFG1 contamination. This involves implementing measures throughout the food and feed supply chain, from pre-harvest practices to storage and processing, to minimize fungal growth and toxin production. Regular monitoring and analysis of products are essential to ensure compliance with safety regulations [, ].

ANone: this compound is not a drug and therefore, information regarding drug-transporter interactions is not applicable.

A: While not directly addressed in the provided papers, AFG1 is known to require metabolic activation by cytochrome P450 enzymes, particularly CYP3A enzymes, to exert its toxic effects [, ]. Therefore, studying potential interactions between AFG1 and these enzymes is crucial to understand its metabolism and toxicity.

ANone: The provided research primarily focuses on the toxicological properties of AFG1 and its presence in food and feed. Information on its biocompatibility and biodegradability is limited within these studies.

ANone: this compound does not have substitutes as it is a naturally occurring mycotoxin. The focus lies on preventing its formation and reducing exposure through various strategies, including:

ANone: As AFG1 is a mycotoxin and not a manufactured product, specific recycling strategies are not applicable. Proper disposal of contaminated materials, according to local regulations, is essential to prevent further contamination and exposure.

ANone: Numerous research institutions, universities, and organizations worldwide are actively involved in AFG1 research. These institutions provide access to advanced equipment, expertise, and resources, including:

A: The discovery of aflatoxins, including AFG1, in the early 1960s marked a significant milestone in mycotoxin research []. Since then, extensive research has been conducted to understand their production, toxicology, and impact on human and animal health. Advancements in analytical techniques, such as HPLC and LC-MS/MS, have enabled more sensitive and accurate detection and quantification of AFG1 in various matrices. Research continues to focus on developing effective strategies to mitigate AFG1 contamination and reduce exposure globally.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.